molecular formula C5H5BrN2O2S2 B11824545 5-Bromo-4-mercaptopyridine-3-sulfonamide

5-Bromo-4-mercaptopyridine-3-sulfonamide

Cat. No.: B11824545
M. Wt: 269.1 g/mol
InChI Key: SXYQAOSSRDKFCA-UHFFFAOYSA-N
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Description

5-Bromo-4-mercaptopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S2 It is a derivative of pyridine, featuring a bromine atom at the 5-position, a mercapto group at the 4-position, and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-mercaptopyridine-3-sulfonamide typically involves the introduction of the bromine, mercapto, and sulfonamide groups onto the pyridine ring. One common method is the bromination of 4-mercaptopyridine-3-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-mercaptopyridine-3-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-mercaptopyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Bromo-4-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the bromine and mercapto groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-mercaptopyridine-3-sulfonamide is unique due to the presence of both bromine and mercapto groups, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C5H5BrN2O2S2

Molecular Weight

269.1 g/mol

IUPAC Name

5-bromo-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C5H5BrN2O2S2/c6-3-1-8-2-4(5(3)11)12(7,9)10/h1-2H,(H,8,11)(H2,7,9,10)

InChI Key

SXYQAOSSRDKFCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Br)S(=O)(=O)N

Origin of Product

United States

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